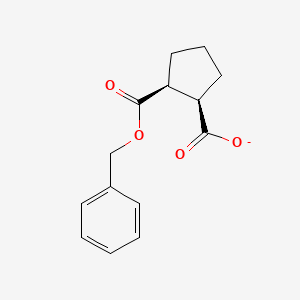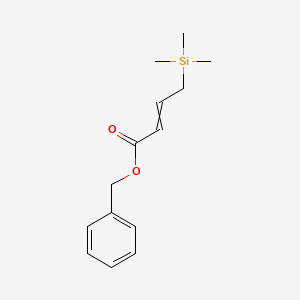![molecular formula C18H32O3Si B15171041 (4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol CAS No. 917760-55-5](/img/structure/B15171041.png)
(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol is an organic compound characterized by the presence of a tert-butyl(dimethyl)silyl group, a phenyl group, and two hydroxyl groups attached to a hexane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions. The phenyl group is introduced through a Grignard reaction or a similar organometallic coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The tert-butyl(dimethyl)silyl group can be replaced with other functional groups through nucleophilic substitution reactions using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), tetrahydrofuran (THF), low temperatures.
Substitution: Tetrabutylammonium fluoride (TBAF), acetonitrile, room temperature.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alcohols.
Substitution: Compounds with different functional groups replacing the tert-butyl(dimethyl)silyl group.
科学的研究の応用
(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. The tert-butyl(dimethyl)silyl group provides steric protection, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar steric properties due to the tert-butyl group.
4-Methoxybenzylamine: Contains a phenyl group with a methoxy substituent, similar to the phenyl group in (4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol.
3,4,5-Trimethoxybenzylamine: Another compound with a phenyl group and multiple methoxy substituents.
Uniqueness
This compound is unique due to the combination of its tert-butyl(dimethyl)silyl group, phenyl group, and hydroxyl groups, which confer specific chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications.
特性
CAS番号 |
917760-55-5 |
|---|---|
分子式 |
C18H32O3Si |
分子量 |
324.5 g/mol |
IUPAC名 |
(4S)-6-[tert-butyl(dimethyl)silyl]oxy-4-phenylhexane-1,3-diol |
InChI |
InChI=1S/C18H32O3Si/c1-18(2,3)22(4,5)21-14-12-16(17(20)11-13-19)15-9-7-6-8-10-15/h6-10,16-17,19-20H,11-14H2,1-5H3/t16-,17?/m0/s1 |
InChIキー |
MLECOOUDFMVQPI-BHWOMJMDSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)OCC[C@@H](C1=CC=CC=C1)C(CCO)O |
正規SMILES |
CC(C)(C)[Si](C)(C)OCCC(C1=CC=CC=C1)C(CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B15170976.png)
![2-{4-[1-(3-Methylbutyl)piperidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B15170982.png)
![6-(4-Fluorophenyl)-4-propoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170993.png)

![{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid](/img/structure/B15171004.png)
![3-(9-Bromobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B15171011.png)



![2-Pyrimidinamine, 4-[2-[3-(2-furanyl)phenyl]ethyl]-6-(3-methylbutoxy)-](/img/structure/B15171039.png)

